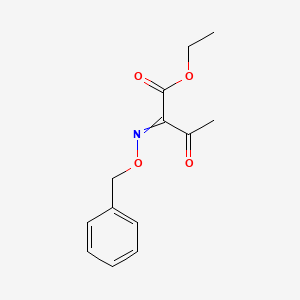

Ethyl 2-benzyloxyimino-3-oxobutyrate

描述

Ethyl 2-benzyloxyimino-3-oxobutyrate is a specialized organic compound featuring a benzyloxyimino group (-N-O-CH₂C₆H₅) at position 2 and a ketone (oxo) group at position 3, with an ethyl ester moiety. The benzyloxyimino group confers unique steric and electronic properties, influencing reactivity in cyclization and condensation reactions.

属性

分子式 |

C13H15NO4 |

|---|---|

分子量 |

249.26 g/mol |

IUPAC 名称 |

ethyl 3-oxo-2-phenylmethoxyiminobutanoate |

InChI |

InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |

InChI 键 |

CEADWDFQIWMXQB-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

The table below summarizes critical differences between Ethyl 2-benzyloxyimino-3-oxobutyrate and its analogs:

*Estimated values are derived from structural analogs.

Steric and Electronic Effects

- Benzyloxyimino vs. Ethoxyimino: The benzyl group’s bulkiness in Ethyl 2-benzyloxyimino-3-oxobutyrate may reduce reaction rates in sterically demanding environments but improves lipophilicity, enhancing solubility in organic solvents.

- Benzoylamino vs. Benzyloxyimino: The benzoylamino group (electron-withdrawing) in stabilizes enolate intermediates, whereas the benzyloxyimino group (electron-donating) may favor alternative reaction pathways, such as [1,3]-dipolar cycloadditions.

Research Findings and Trends

- Synthetic Methodologies: Ethyl 2-benzyloxyimino-3-oxobutyrate likely follows synthetic routes analogous to , involving condensation of benzyloxyamine with β-keto esters under acid catalysis.

- Heterocycle Synthesis : Compounds like and highlight the utility of β-keto esters in constructing nitrogen-containing heterocycles, a trend applicable to the target compound.

- Thermodynamic Stability: The benzyloxyimino group may confer greater thermal stability compared to ethoxyimino analogs, as inferred from ISO-certified production processes for .

常见问题

Q. How should researchers design experiments to compare the catalytic activity of metal complexes in reactions involving Ethyl 2-benzyloxyimino-3-oxobutyrate?

- Methodological Answer : Use a factorial design varying metal type (e.g., Cu, Pd, Ni), ligand structure (bidentate vs. monodentate), and solvent (polar aprotic vs. non-polar). Response variables include yield and turnover frequency (TOF). Statistical analysis (ANOVA) identifies significant factors. Control experiments (blank reactions without catalysts) account for non-catalytic pathways .

Q. What statistical approaches are appropriate for analyzing discrepancies in reported thermodynamic parameters (e.g., ΔH, ΔS) for this compound’s reactions?

- Methodological Answer : Apply multivariate regression to correlate experimental conditions (temperature, solvent dielectric constant) with thermodynamic data. Outlier detection (Grubbs’ test) removes anomalous datasets. Uncertainty quantification via Monte Carlo simulations improves parameter reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。